c-Pyridin-3-yl-c-p-tolyl-methylamine dihydrochloride
Overview
Description
c-Pyridin-3-yl-c-p-tolyl-methylamine dihydrochloride: is a chemical compound with the molecular formula C13H14N2•2HCl and a molecular weight of 271.19 . This compound is primarily used in proteomics research and has various applications in scientific studies .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of c-Pyridin-3-yl-c-p-tolyl-methylamine dihydrochloride typically involves the reaction of pyridine derivatives with tolyl methylamine under controlled conditions. The reaction is carried out in the presence of hydrochloric acid to form the dihydrochloride salt .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity .
Chemical Reactions Analysis
Types of Reactions: c-Pyridin-3-yl-c-p-tolyl-methylamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles depending on the desired product.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives .
Scientific Research Applications
Chemistry: In chemistry, c-Pyridin-3-yl-c-p-tolyl-methylamine dihydrochloride is used as a reagent in various synthetic reactions and as a building block for more complex molecules .
Biology: In biological research, this compound is used in proteomics to study protein interactions and functions .
Industry: In the industrial sector, this compound is used in the synthesis of materials and as a catalyst in various chemical processes .
Mechanism of Action
The mechanism of action of c-Pyridin-3-yl-c-p-tolyl-methylamine dihydrochloride involves its interaction with specific molecular targets. It can bind to proteins and enzymes, affecting their activity and function. The exact pathways and targets depend on the specific application and context of its use .
Comparison with Similar Compounds
c-Pyridin-3-yl-c-p-tolyl-methylamine: This compound is similar but lacks the dihydrochloride component, resulting in different chemical properties and applications.
Other Pyridine Derivatives: Various pyridine derivatives share structural similarities but differ in functional groups and reactivity.
Uniqueness: c-Pyridin-3-yl-c-p-tolyl-methylamine dihydrochloride is unique due to its specific combination of pyridine and tolyl methylamine moieties, along with the dihydrochloride salt form. This combination imparts distinct chemical and physical properties, making it suitable for specialized applications in research and industry .
Properties
IUPAC Name |
(4-methylphenyl)-pyridin-3-ylmethanamine;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2.2ClH/c1-10-4-6-11(7-5-10)13(14)12-3-2-8-15-9-12;;/h2-9,13H,14H2,1H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUGYBLCVEOGSSM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=CN=CC=C2)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.